molecular formula C12H14N4O7 B14510043 4-{[2-(2,4-Dinitroanilino)ethyl]amino}-4-oxobutanoic acid CAS No. 64448-32-4

4-{[2-(2,4-Dinitroanilino)ethyl]amino}-4-oxobutanoic acid

Cat. No.: B14510043
CAS No.: 64448-32-4
M. Wt: 326.26 g/mol
InChI Key: XMAGRTOPDMDIFZ-UHFFFAOYSA-N
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Description

4-{[2-(2,4-Dinitroanilino)ethyl]amino}-4-oxobutanoic acid is a complex organic compound characterized by the presence of nitro groups, an aniline derivative, and a butanoic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-{[2-(2,4-Dinitroanilino)ethyl]amino}-4-oxobutanoic acid typically involves multi-step organic reactions. One common approach is the nitration of aniline to form 2,4-dinitroaniline, followed by its reaction with ethylamine to introduce the ethylamino group. The final step involves the coupling of this intermediate with succinic anhydride to form the target compound.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the laboratory-scale methods, focusing on yield improvement, cost reduction, and environmental considerations.

Chemical Reactions Analysis

Types of Reactions

4-{[2-(2,4-Dinitroanilino)ethyl]amino}-4-oxobutanoic acid can undergo various chemical reactions, including:

    Oxidation: The nitro groups can be further oxidized under strong oxidizing conditions.

    Reduction: The nitro groups can be reduced to amines using reducing agents like hydrogen gas in the presence of a catalyst.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.

    Reduction: Hydrogen gas (H₂) with palladium on carbon (Pd/C) as a catalyst.

    Substitution: Halogenation using bromine (Br₂) or chlorination using chlorine (Cl₂) in the presence of a Lewis acid catalyst.

Major Products Formed

    Oxidation: Formation of dinitrobenzoic acid derivatives.

    Reduction: Formation of 2,4-diaminoaniline derivatives.

    Substitution: Formation of halogenated derivatives of the aromatic ring.

Scientific Research Applications

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential pharmacological properties.

    Industry: Potential use in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 4-{[2-(2,4-Dinitroanilino)ethyl]amino}-4-oxobutanoic acid is not well-documented. its effects are likely mediated through interactions with specific molecular targets, such as enzymes or receptors, leading to changes in biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

    2,4-Dinitroaniline: Shares the dinitroaniline core but lacks the ethylamino and butanoic acid groups.

    Succinic Anhydride: Used in the synthesis of the target compound but lacks the aromatic and nitro functionalities.

Properties

CAS No.

64448-32-4

Molecular Formula

C12H14N4O7

Molecular Weight

326.26 g/mol

IUPAC Name

4-[2-(2,4-dinitroanilino)ethylamino]-4-oxobutanoic acid

InChI

InChI=1S/C12H14N4O7/c17-11(3-4-12(18)19)14-6-5-13-9-2-1-8(15(20)21)7-10(9)16(22)23/h1-2,7,13H,3-6H2,(H,14,17)(H,18,19)

InChI Key

XMAGRTOPDMDIFZ-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1[N+](=O)[O-])[N+](=O)[O-])NCCNC(=O)CCC(=O)O

Origin of Product

United States

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